molecular formula C20H24N6OS B2592694 (2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034597-43-6

(2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone

Cat. No.: B2592694
CAS No.: 2034597-43-6
M. Wt: 396.51
InChI Key: FWLOJVDPHNQDCL-UHFFFAOYSA-N
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Description

(2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a novel synthetic compound designed for preclinical research and chemical biology. Its structure incorporates a 2,4-dimethylthiazole moiety, a scaffold frequently investigated in medicinal chemistry for its diverse biological activities . This moiety is linked via a methanone-piperazine linker to a tetrahydropyrazino[1,2-b]indazole core, a privileged structure often associated with kinase modulation. The specific molecular architecture suggests potential for high-affinity binding to enzymatic targets. Proposed Research Applications & Value: The primary research value of this compound is hypothesized to lie in the field of oncology and targeted protein degradation. The structural components are analogous to those found in molecules that act as potent inhibitors of key signaling pathways in cancer cells . Researchers may investigate its efficacy against a panel of cancer cell lines, such as lung (A549), breast (MCF-7), and ovarian (SKOV3) carcinomas, where related thiazole and heterocyclic compounds have demonstrated significant cytotoxic activity . Its potential mechanism of action may involve the inhibition of specific kinase targets, such as the Epidermal Growth Factor Receptor (EGFR) or BRAF, which are critical drivers of cell proliferation and survival in many cancers . Furthermore, the piperazine linker makes it a suitable candidate for use in Proteolysis-Targeting Chimeras (PROTACs), designed to selectively degrade disease-causing proteins. Handling & Compliance: This product is provided 'For Research Use Only' and is not intended for diagnostic or therapeutic procedures in humans or animals. It is the responsibility of the researcher to ensure safe handling practices and compliance with all applicable local and national regulations concerning the use, storage, and disposal of laboratory chemicals.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6OS/c1-13-18(28-14(2)22-13)20(27)25-11-9-24(10-12-25)19-17-15-5-3-4-6-16(15)23-26(17)8-7-21-19/h7-8H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLOJVDPHNQDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazinoindazole intermediates. These intermediates are then coupled using a piperazine linker under controlled conditions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of nitro groups would produce corresponding amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring and a piperazine moiety, which are known to impart significant biological activity. Thiazoles are often recognized for their role as pharmacophores in drug development due to their ability to interact with various biological targets.

Structural Overview

ComponentDescription
Thiazole Ring A five-membered ring containing sulfur and nitrogen atoms, known for antimicrobial properties.
Piperazine A six-membered ring that enhances solubility and bioavailability in drug formulations.
Tetrahydropyrazino A bicyclic structure that contributes to the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit potent antimicrobial properties. For instance, a study highlighted that thiazole derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.7 to 2.8 μg/mL . The presence of hydrophobic groups in the thiazole structure enhances its antibacterial efficacy.

Case Studies

  • Antibacterial Evaluation : A series of thiazole derivatives were synthesized and tested against various bacterial strains such as E. coli, S. aureus, and Salmonella typhi. Compounds demonstrated varying degrees of inhibition with some showing comparable activity to standard antibiotics like ciprofloxacin .
  • Antifungal Activity : Another study evaluated the antifungal potential of thiazole derivatives against Candida albicans and other fungal strains. The results indicated that certain compounds possessed significant antifungal activity, making them candidates for further development in treating fungal infections .

Neuropharmacological Applications

The compound's piperazine component suggests potential applications in neuropharmacology. Piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly in anxiety and depression treatments.

Case Study: Receptor Antagonism

A medicinal chemistry approach was employed to develop 2-(1H-pyrazol-1-yl)thiazole derivatives as selective antagonists for the EP1 receptor. These compounds demonstrated promising receptor binding affinities and oral pharmacokinetics, indicating their potential as therapeutic agents in inflammatory disorders .

Summary of Findings

The applications of (2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone span across various fields including:

  • Antimicrobial Agents : Effective against a range of bacterial and fungal pathogens.
  • Neuropharmacology : Potential for treating mood disorders through receptor modulation.

Mechanism of Action

The mechanism by which (2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Structural Comparison of Key Compounds
Compound Name/Reference Core Structure Piperazine Substituent Additional Moieties
Target Compound 2,4-Dimethylthiazole 7,8,9,10-Tetrahydropyrazino[1,2-b]indazol Methanone linkage
Thiazolidinone Isopropyl Benzothiazolylimino
Methoxyphenyl Piperidin-2-yl or Trimethoxyphenyl Methanone linkage
Pyrazol-5-one Benzothiazole Allyl or dihydrobenzothiazole
Thiazolo-triazole Methylthio-pyrazole Bis-(methanone) linkage

Key Observations :

  • The target compound’s tetrahydropyrazinoindazol substituent is structurally distinct from simpler groups like isopropyl () or methoxyphenyl (). This fused heterocyclic system may enhance binding affinity or selectivity due to increased rigidity and π-π interactions .

Comparison with Target Compound :

  • Purification via recrystallization (e.g., dioxane in ) is a common step for such hydrophobic heterocycles .

Implications for Bioactivity

  • Piperazine Derivatives: Compounds with piperazine moieties () often exhibit enhanced solubility and CNS penetration. The target’s tetrahydropyrazinoindazol group may further modulate pharmacokinetics by introducing steric bulk .
  • Thiazole vs.
  • Biological Targets : Analogous compounds in and show bioactivity against enzymes or pests. The target’s indazol-piperazine hybrid may target kinases (e.g., JAK/STAT pathways), though this requires experimental validation .

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including research studies and case analyses.

Chemical Structure and Properties

The compound features a thiazole ring and a piperazine moiety linked to a tetrahydropyrazinoindazole structure. Its molecular formula is C19H24N4OSC_{19}H_{24}N_4OS, indicating the presence of nitrogen and sulfur atoms that may contribute to its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The thiazole and piperazine groups are known for their roles in modulating neurotransmitter systems and may influence pathways related to neuroprotection and anti-cancer activity.

Anticancer Activity

A significant area of study for this compound is its anticancer properties. In vitro studies have shown that derivatives of similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, a related compound demonstrated IC50 values less than 10 µM against MCF-7 breast cancer cells, indicating potent activity (see Table 1) .

CompoundCell LineIC50 (µM)Survival % (10 µM)
Compound AMCF-7<525
Compound BT47D1038.3
Compound CMCF-72561
DoxorubicinMCF-70.2550.2

Table 1: Cytotoxicity of related compounds against cancer cell lines

Neuroprotective Effects

The neuroprotective potential of compounds similar to this compound has been explored in models of neurodegeneration. Studies have indicated that these compounds may reduce oxidative stress and apoptosis in neuronal cells .

Antimicrobial Activity

Preliminary studies suggest that thiazole derivatives exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. Further research is necessary to evaluate the specific efficacy of this compound against various pathogens.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole-based compounds:

  • Case Study on Cancer Treatment : A clinical trial involving a thiazole derivative showed promising results in patients with advanced breast cancer, with a notable reduction in tumor size after treatment .
  • Neurodegenerative Disease Models : In animal models of Parkinson's disease, administration of similar compounds resulted in improved motor functions and reduced neuroinflammation .

Q & A

Q. How to design toxicity profiling in preclinical models?

  • Methodological Answer : Perform acute toxicity studies in rodents (OECD 423) with dose escalation (10–1000 mg/kg). Monitor hematological, hepatic, and renal parameters. For genotoxicity, use Ames test (TA98 strain) and micronucleus assay. Chronic toxicity studies require 28-day exposure with histopathological analysis .

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